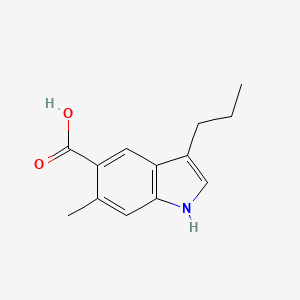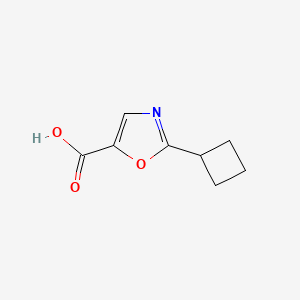
methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.033 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives like “this compound” often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of copper catalysts for the oxidative coupling of diols and primary amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO3/c1-10-6(8(12)13-2)3-5(9)7(10)4-11/h3-4H,1-2H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and can be used as a tool for studying a range of biological processes. For example, this compound has been used to study the interaction between proteins and DNA, as well as the role of proteins in signal transduction pathways. Additionally, this compound has been used to study the effects of drugs on biological systems, as well as the effects of environmental toxins on organisms.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to involve the binding of this compound to certain proteins, which in turn triggers a cascade of biochemical reactions. This cascade of reactions is believed to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, including protein kinases and phosphatases. Additionally, this compound has been found to modulate the expression of genes, as well as the activity of certain transcription factors. Furthermore, this compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is readily available. Additionally, this compound is a small molecule, which makes it easy to study and manipulate. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, this compound also has some limitations. For example, it has a relatively low solubility in many solvents, which can make it difficult to use in some experiments. Additionally, this compound is not very selective and can interact with a variety of proteins, which can make it difficult to study specific proteins or pathways.
Direcciones Futuras
The potential applications of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate are vast and there are numerous future directions that can be explored. For example, this compound could be used to study the effects of drugs on biological systems, as well as the effects of environmental toxins on organisms. Additionally, this compound could be used to study the interaction between proteins and DNA, as well as the role of proteins in signal transduction pathways. Furthermore, this compound could be used to study the effects of aging on biological systems, as well as the effects of chronic diseases on organisms. Finally, this compound could be used to develop novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate can be synthesized through the reaction of 4-bromo-5-formyl-1H-pyrrole-2-carboxylic acid with methyl iodide in the presence of sodium hydride (NaH). This reaction is known as a nucleophilic substitution reaction and produces this compound as a single product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and is typically complete within a few hours.
Propiedades
IUPAC Name |
methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)6(3-10)9-5/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYSFEKEXHJIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)




![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)






